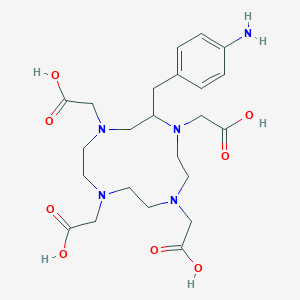

2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid

Descripción general

Descripción

2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid is a useful research compound. Its molecular formula is C23H35N5O8 and its molecular weight is 509.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid are metal ions . This compound is a bifunctional chelating agent (BCA) that binds strongly with radio-metals like Indium-111, Gallium-67, Yttrium-90, and Samarium-153 . These metal ions are often attached to antibodies for medical applications such as radioimmunotherapy, tumor imaging, or immunoscintigraphy .

Mode of Action

The compound interacts with its targets (metal ions) by forming highly stable complexes under physiological conditions . This stability is crucial as it prevents significant release of metals, thereby ensuring the effectiveness of the medical applications .

Pharmacokinetics

The stability of the compound under physiological conditions suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on the specific application. For instance, in radioimmunotherapy, the compound helps deliver radio-metals to cancer cells, enabling targeted radiation therapy . In imaging applications, the compound can help enhance the contrast of images .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH and temperature of the physiological environment can affect the stability of the compound and its complexes with metal ions . Additionally, the presence of other ions or compounds in the environment could potentially interfere with the compound’s ability to bind with its target metal ions.

Análisis Bioquímico

Biochemical Properties

It is known that the compound can participate in various biochemical reactions . It can interact with enzymes, proteins, and other biomolecules, influencing their function and behavior

Cellular Effects

The cellular effects of 2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid are diverse and depend on the specific cellular context . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Actividad Biológica

2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (commonly referred to as DOTA-benzyl amine) is a derivative of the well-known chelating agent DOTA. This compound has garnered attention for its potential applications in radiopharmaceuticals and targeted therapies due to its ability to form stable complexes with various metal ions. This article aims to delve into its biological activity, highlighting its mechanisms of action, applications in medical research, and relevant case studies.

- Molecular Formula : C24H33N5O8S

- Molecular Weight : 551.61 g/mol

- CAS Number : 127985-74-4

- Physical State : Solid (white to off-white)

- Predicted Boiling Point : 826.9 ± 65.0 °C

- Density : 1.39 ± 0.1 g/cm³

- pKa : 2.46 ± 0.10

Chelation and Metal Complexation

DOTA-benzyl amine exhibits strong chelation properties due to the presence of multiple nitrogen atoms capable of coordinating with metal ions. The ability to form stable complexes with radiometals such as Gallium-68 and Lutetium-177 makes it particularly useful in the field of nuclear medicine for imaging and therapeutic purposes.

- Targeting Tumor Cells : DOTA-benzyl amine can be conjugated with peptides or antibodies that specifically bind to tumor-associated antigens. This allows for targeted delivery of therapeutic agents or radiolabeled tracers directly to cancer cells.

- Stability in Biological Systems : The stability of metal complexes formed with DOTA derivatives is crucial for effective imaging and therapy. Studies have shown that DOTA-benzyl amine complexes demonstrate enhanced stability compared to other chelators, reducing the risk of metal ion release in vivo .

Case Study 1: Radiolabeled Peptides for Tumor Imaging

A study published in MDPI evaluated the use of DOTA-benzyl amine in conjunction with radiolabeled peptides for positron emission tomography (PET). The research highlighted that radiolabeled bombesin-based antagonists using DOTA-benzyl amine showed promising results in targeting gastrin-releasing peptide receptors in prostate cancer models. The IC50 values observed were around 14 nmol/L, indicating potent receptor binding capabilities .

Case Study 2: In Vivo Stability and Biodistribution

Another investigation focused on the biodistribution of DOTA-benzyl amine complexes in animal models. The findings revealed that these complexes exhibited favorable pharmacokinetics, with significant accumulation in tumor tissues while minimizing uptake in healthy organs. This selective targeting enhances the therapeutic index of radiopharmaceuticals .

Comparative Analysis of Chelators

The following table summarizes the stability and efficacy of DOTA-benzyl amine compared to other common chelators:

| Chelator | Metal Ion | Stability (Kd) | IC50 (nmol/L) | Applications |

|---|---|---|---|---|

| DOTA-benzyl amine | Ga-68 | 8.5 ± 2.7 | 14 ± 3.4 | PET imaging, targeted therapy |

| TETA | Cu-64 | Higher than DOTA | Not specified | Imaging and therapy |

| NOTA | Lu-177 | Moderate | Not specified | Radiotherapy |

Propiedades

IUPAC Name |

2-[6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYDUAGNNSZVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451972 | |

| Record name | 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181065-46-3 | |

| Record name | 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.